REACTION_SMILES
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[CH3:5][CH:6]([C:7](=[O:8])[c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[CH3:15].[N+:21]([O-:22])([OH:23])=[O:24].[OH:1][N+:2]([O-:3])=[O:4].[S:16](=[O:17])(=[O:18])([OH:19])[OH:20].[S:25](=[O:26])(=[O:27])([OH:28])[OH:29]>>[O-:1][N+:2](=[O:4])[c:11]1[cH:10][c:9]([C:7]([CH:6]([CH3:5])[CH3:15])=[O:8])[cH:14][cH:13][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C(=O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(C)C(=O)c1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |